2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde
Description
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde (CAS: 1779119-26-4) is a fluorinated aromatic aldehyde featuring a 3,3-difluoropyrrolidine substituent at the 2-position and a fluorine atom at the 6-position of the benzaldehyde scaffold. The compound’s structure combines a reactive aldehyde group with a difluorinated pyrrolidine ring, which confers unique electronic and steric properties. Fluorine atoms are known to enhance metabolic stability and lipophilicity in drug-like molecules, while the aldehyde group serves as a versatile synthetic handle for derivatization (e.g., forming Schiff bases or undergoing nucleophilic additions) .
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-9-2-1-3-10(8(9)6-16)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUXBXYBVQWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 6-fluorobenzaldehyde with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 6-fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents or core scaffolds. Below is an analysis of key analogs, supported by data from commercial catalogs and supplier listings:
Substituent-Based Comparisons
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|---|
| 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde | 3,3-Difluoropyrrolidinyl (2-), F (6-) | C₁₁H₁₀F₃NO | 243.20 | Aldehyde |
| 2-(Difluoromethoxy)-6-fluorobenzaldehyde | Difluoromethoxy (2-), F (6-) | C₈H₅F₃O₂ | 204.12 | Aldehyde |
| 2-(3,3-Difluoropyrrolidin-1-yl)benzoic Acid | 3,3-Difluoropyrrolidinyl (2-) | C₁₁H₁₁F₂NO₂ | 245.21 | Carboxylic Acid |
| 2-(3,3-Difluoropyrrolidin-1-yl)aniline | 3,3-Difluoropyrrolidinyl (2-) | C₁₀H₁₂F₂N₂ | 210.21 | Amine |
Key Observations :
Aldehyde vs. Carboxylic Acid/Amine: The aldehyde group in the target compound enables reactivity in condensation reactions, unlike the carboxylic acid (prone to deprotonation) or amine (hydrogen-bonding capability) in analogs . The benzoic acid derivative (C₁₁H₁₁F₂NO₂) may exhibit higher aqueous solubility at physiological pH due to ionization, whereas the aldehyde’s neutral form could enhance membrane permeability .
Difluoropyrrolidinyl vs. Difluoromethoxy: Replacing the difluoropyrrolidinyl group in the target compound with a difluoromethoxy group (as in 2-(difluoromethoxy)-6-fluorobenzaldehyde) reduces steric bulk but introduces an electron-withdrawing ether linkage.
Fluorine Positioning: Both the target compound and 2-(difluoromethoxy)-6-fluorobenzaldehyde retain a fluorine atom at the 6-position, which may influence intermolecular interactions (e.g., halogen bonding) or metabolic stability compared to non-fluorinated analogs .
Research Findings and Functional Implications
Metabolic Stability :
- Fluorinated pyrrolidine rings, as seen in the target compound, are often employed to resist oxidative metabolism by cytochrome P450 enzymes, a strategy observed in CP-93,393 (), where fluorinated groups mitigated rapid clearance .
Synthetic Utility :
- The aldehyde group’s reactivity positions this compound as a precursor for synthesizing imines, hydrazones, or heterocycles, unlike the aniline or carboxylic acid analogs, which are more suited for amidation or salt formation .
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)-6-fluorobenzaldehyde is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C10H9F3N
- IUPAC Name : this compound
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological processes. Its structural characteristics allow it to interact with biological targets effectively.
Inhibition of Enzymes
One notable mechanism is its inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to modulate cyclic nucleotide levels, affecting signaling pathways related to inflammation and cellular proliferation. For instance, studies have shown that similar compounds exhibit significant inhibition of PDE4, leading to anti-inflammatory effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various fluorinated compounds on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against lung cancer cell lines (A549), demonstrating an IC50 value of 0.05 µM. This suggests a promising potential for further development as an anticancer agent .
Case Study 2: PDE4 Inhibition
In another investigation, the compound was tested for its ability to inhibit PDE4 activity. The results showed an IC50 value of 0.14 µM, indicating a potent inhibitory effect that may lead to reduced inflammation in various models of disease . This aligns with the therapeutic targets for conditions such as asthma and chronic obstructive pulmonary disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
